molecular formula C7H13NO2 B2765342 (S)-1-Methylpiperidine-3-carboxylic acid CAS No. 145678-68-8

(S)-1-Methylpiperidine-3-carboxylic acid

Cat. No.: B2765342
CAS No.: 145678-68-8
M. Wt: 143.186
InChI Key: AYIXGVABNMIOLK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by a piperidine ring with a methyl group at the 1-position and a carboxylic acid group at the 3-position

Scientific Research Applications

(S)-1-Methylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpiperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Methylation: The piperidine is methylated at the 1-position using methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The methylated piperidine is then subjected to carboxylation at the 3-position using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing advanced catalytic systems to enhance the efficiency of the methylation and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may produce alcohols.
  • Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-1-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    2-Methylpiperidine-3-carboxylic acid: Methyl group at the 2-position instead of the 1-position.

    Piperidine-3-carboxylic acid: Lacks the methyl group at the 1-position.

Uniqueness

(S)-1-Methylpiperidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3S)-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.